molecular formula C14H13NO3 B1321452 2-(3,5-Dimethoxybenzoyl)pyridine CAS No. 32864-08-7

2-(3,5-Dimethoxybenzoyl)pyridine

Cat. No. B1321452
CAS RN: 32864-08-7
M. Wt: 243.26 g/mol
InChI Key: FSEWKRKBIVGSHM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzoyl)pyridine, also known as this compound, is a heterocyclic aromatic compound with a wide range of applications in the field of science and technology. It is a versatile molecule which can be used in a variety of ways, from synthesizing pharmaceuticals and organic compounds to producing organic catalysts. It is also used as a reagent in a variety of organic reactions, as well as in the production of organic dyes and pigments.

Scientific Research Applications

Structural Applications in Organometallic Chemistry

2-(3,5-Dimethoxybenzoyl)pyridine and its derivatives have been extensively studied for their role in the structural diversity of organometallic complexes. For instance, copper(I) imidazol-2-ylidene complexes using pyridine N-functionalized carbene ligands, including derivatives of this compound, have been isolated and structurally characterized (Tulloch et al., 2001). These studies contribute significantly to understanding the coordination chemistry of copper complexes, which is critical for various industrial and research applications.

Photophysical Studies and Potential Fluorescent Probes

Another application area of this compound derivatives is in the field of photophysics. Research has shown that certain derivatives can act as efficient fluorescent probes. For example, β-lactam carbenes derived from 2-pyridyl isonitriles, closely related to this compound, have been used to synthesize imidazo[1,2-a]pyridines, which demonstrate potential as fluorescent probes for detecting mercury ions (Shao et al., 2011). Such applications are particularly relevant in environmental monitoring and analytical chemistry.

Synthesis of Medicinal Intermediates

This compound derivatives have also been explored for the synthesis of medicinal intermediates. A study describes the process for preparing 3,5-dihydroxy-1-pentylbenzene, a compound used as a medicinal intermediate and for synthesizing HIV restrainers. This synthesis involved the reaction of technical 3,5-dimethoxybenzoic acid with lithium hydride, followed by several steps involving this compound derivatives (Zhang et al., 2007). This highlights the compound's importance in pharmaceutical research and development.

Development of Coordination Compounds for Sensing and Catalysis

The use of this compound derivatives in the development of coordination compounds has been a significant area of research. These compounds, particularly when used as ligands in coordination chemistry, have shown potential in applications like biological sensing and catalysis. For instance, research on palladium complexes with pyridine derivatives, including those related to this compound, has explored their ability to activate small molecules, whichis crucial for catalytic processes (Ojwach et al., 2009). These studies are significant for industrial catalysis and synthetic chemistry.

Role in Synthesis of Complex Molecular Structures

The synthesis and characterization of complex molecular structures using this compound derivatives is another research focus. For example, studies on pyridine-derived N-heterocyclic carbenes have provided insights into the stability and reactivity of these compounds (Kassaee et al., 2009). This research is crucial for advancing the field of organic chemistry, particularly in the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals.

Future Directions

While specific future directions for “2-(3,5-Dimethoxybenzoyl)pyridine” were not found, a related compound, “4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one”, has been synthesized and evaluated as a potent BRD4 inhibitor with anti-breast cancer activity . This suggests potential avenues for future research and development involving “this compound”.

properties

IUPAC Name

(3,5-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-11-7-10(8-12(9-11)18-2)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEWKRKBIVGSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618517
Record name (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32864-08-7
Record name (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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